5-(3,4-difluorobenzyl)-2-(4-fluorophenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one
Description
This compound belongs to the pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one class, characterized by a fused heterocyclic core (C₅H₄N₄O) with a ketone group at position 4 . The specific substitution pattern includes:
- A 3,4-difluorobenzyl group at position 5, enhancing lipophilicity and electronic effects.
- A 4-fluorophenyl group at position 2, contributing to steric and electronic modulation.
Fluorination at these positions is strategically designed to optimize metabolic stability and receptor binding, a common tactic in medicinal chemistry for CNS or kinase-targeting agents .
Properties
IUPAC Name |
5-[(3,4-difluorophenyl)methyl]-2-(4-fluorophenyl)pyrazolo[1,5-d][1,2,4]triazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11F3N4O/c19-13-4-2-12(3-5-13)16-8-17-18(26)24(22-10-25(17)23-16)9-11-1-6-14(20)15(21)7-11/h1-8,10H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJHMWSRPMQWPNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN3C=NN(C(=O)C3=C2)CC4=CC(=C(C=C4)F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11F3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4-difluorobenzyl)-2-(4-fluorophenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a suitable diketone or β-keto ester.
Cyclization to form the triazine ring: The pyrazole intermediate is then reacted with a suitable nitrile or amidine to form the triazine ring.
Introduction of the fluorobenzyl and fluorophenyl groups: This can be done through nucleophilic substitution reactions using appropriate fluorinated benzyl and phenyl halides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(3,4-Difluorobenzyl)-2-(4-fluorophenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can introduce different substituents on the benzyl or phenyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: LiAlH4 or NaBH4 in anhydrous ether or ethanol.
Substitution: Halogenated benzyl or phenyl compounds in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Anticancer Activity
Research has indicated that pyrazolo[1,5-d][1,2,4]triazines exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Case Study : A study evaluated the compound's efficacy against HeLa cells (human cervical cancer) and found that certain derivatives showed promising IC50 values, indicating their potential as anticancer agents. The study highlighted that modifications in the side chains significantly influenced the cytotoxicity and selectivity of the compounds towards cancer cells .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activities. Pyrazolo derivatives have shown effectiveness against a range of pathogens:
- Case Study : In vitro studies demonstrated that specific pyrazolo derivatives exhibited antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve the disruption of bacterial cell wall synthesis .
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, the compound has been studied for its anti-inflammatory effects:
- Research Findings : Pyrazolo derivatives have been shown to inhibit pro-inflammatory cytokines in various models of inflammation. This suggests potential applications in treating inflammatory diseases .
Comparative Analysis of Biological Activities
The following table summarizes the biological activities reported for 5-(3,4-difluorobenzyl)-2-(4-fluorophenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one compared to related compounds:
Synthesis and Modification
The synthesis of 5-(3,4-difluorobenzyl)-2-(4-fluorophenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one involves several key steps:
- Amidation : The introduction of functional groups that enhance biological activity.
- Cyclative Cleavage : This step is crucial for forming the triazine core structure.
These synthetic strategies allow for the exploration of various derivatives with tailored pharmacological profiles.
Mechanism of Action
The mechanism of action of 5-(3,4-difluorobenzyl)-2-(4-fluorophenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The fluorine atoms in the compound can enhance its binding affinity and selectivity for these targets, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Molecular Properties
Electronic and Steric Effects
- Fluorinated vs.
- Heterocyclic Modifications: Pyrazolo[1,5-a]pyrimidinones (e.g., MK74 in ) feature a pyrimidinone ring instead of triazinone, altering hydrogen-bonding capacity and ring strain.
Key Research Findings
- Synthetic Yields: Fluorinated pyrazolo-triazinones are typically synthesized in moderate yields (50–70%) via condensation reactions, similar to methods for 3-(4-fluorophenyl)pyrazolines .
- Crystallography : Isostructural analogs (e.g., compounds 4 and 5 in ) exhibit planar conformations except for perpendicular fluorophenyl groups, a feature critical for packing and solubility.
- Tautomerism : Pyrazolonic tautomers (e.g., lactamic forms in ) dominate in solution, affecting reactivity and binding.
Biological Activity
5-(3,4-Difluorobenzyl)-2-(4-fluorophenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one is a synthetic compound belonging to the class of pyrazolo[1,5-d][1,2,4]triazines. This compound has garnered attention due to its potential biological activities, particularly in the field of cancer research. The unique structural features of this compound, including the presence of fluorine atoms, may enhance its biological activity and interaction with molecular targets.
Chemical Structure and Properties
The molecular formula of 5-(3,4-difluorobenzyl)-2-(4-fluorophenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one is , with a molecular weight of 356.3 g/mol. The presence of multiple fluorine substituents is expected to influence its lipophilicity and stability.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 356.3 g/mol |
| CAS Number | 1326916-47-5 |
The biological activity of this compound is hypothesized to involve interactions with specific enzymes or receptors that are crucial for cellular processes such as proliferation and apoptosis. Preliminary studies indicate that it may inhibit certain kinases or enzymes involved in cancer cell signaling pathways.
Potential Mechanisms:
- Enzyme Inhibition: The compound may inhibit kinases associated with cell growth and survival.
- Induction of Apoptosis: It may promote apoptotic pathways in cancer cells through activation of caspases.
- Antiproliferative Effects: In vitro studies suggest it could reduce the viability of various cancer cell lines.
Biological Activity Studies
Recent studies have focused on evaluating the antiproliferative effects of 5-(3,4-difluorobenzyl)-2-(4-fluorophenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one against several cancer cell lines.
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines:
These results indicate a promising potential for this compound as an anticancer agent.
Case Studies and Research Findings
A study published in MDPI reported that similar pyrazolo derivatives showed enhanced anticancer activity through mechanisms involving apoptosis induction and autophagy modulation. The findings suggest that compounds within this class can trigger significant cellular responses leading to cancer cell death.
Example Case Study:
In a comparative study involving several pyrazolo derivatives:
- Compound A: Exhibited IC50 values similar to those of cisplatin.
- Compound B: Induced apoptosis via caspase activation pathways.
These studies highlight the potential for developing new therapeutic agents based on the pyrazolo structure.
Q & A
Q. What are the common synthetic routes for 5-(3,4-difluorobenzyl)-2-(4-fluorophenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one?
The synthesis typically involves fluorinated precursors and cyclocondensation reactions. For example, fluorobenzyl groups are introduced via nucleophilic substitution or coupling reactions, followed by cyclization to form the pyrazolo-triazine core. Key steps include:
- Use of 3,4-difluorobenzyl halides for alkylation.
- Condensation with 4-fluorophenyl-substituted intermediates under basic conditions.
- Cyclization using catalysts like acetic acid or POCl₃ to form the triazinone ring . Example Reaction Conditions:
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Alkylation | 3,4-difluorobenzyl bromide, K₂CO₃, DMF, 80°C | 65–75 | |
| Cyclization | POCl₃, reflux, 4 h | 50–60 |
Q. How is the structure of this compound characterized?
Structural confirmation relies on:
- X-ray crystallography to determine bond lengths, dihedral angles (e.g., 66.34° between fluorophenyl groups), and crystal packing .
- NMR spectroscopy (¹H, ¹³C, ¹⁹F) to verify substitution patterns and fluorine integration .
- Mass spectrometry (HRMS) for molecular ion validation .
Advanced Research Questions
Q. How can computational methods optimize the synthesis of fluorinated pyrazolo-triazines?
Quantum chemical calculations (e.g., DFT) predict reaction pathways and regioselectivity. For example:
- Transition state analysis identifies energy barriers for fluorination steps.
- Solvent effects are modeled using COSMO-RS to select optimal reaction media.
- ICReDD’s reaction path search tools integrate computational and experimental data to narrow down conditions, reducing trial-and-error .
Q. What strategies address low yields in triazinone cyclization?
- Statistical Design of Experiments (DoE) : Use response surface methodology (RSM) to optimize temperature, catalyst loading, and solvent polarity. For example, a central composite design revealed that acetic acid at 110°C maximizes cyclization efficiency .
- In situ monitoring : Raman spectroscopy tracks reaction progress to terminate at peak yield .
Q. How are crystallographic discrepancies resolved for fluorinated heterocycles?
Conflicting reports on dihedral angles or packing motifs (e.g., C–H⋯π vs. van der Waals interactions) are addressed by:
Q. What methodologies enhance the biological activity of fluorinated pyrazolo-triazines?
- QSAR Modeling : Correlate substituent electronegativity (e.g., fluorine position) with bioactivity.
- Molecular Docking : Screen derivatives against target proteins (e.g., kinases) to prioritize synthesis . Example Derivative Optimization:
| Modification | Activity Improvement | Reference |
|---|---|---|
| 3,4-Difluorobenzyl vs. 4-fluorobenzyl | 2.5× higher kinase inhibition |
Data Contradiction Analysis
Q. How to reconcile conflicting fluorination regioselectivity reports?
Discrepancies in fluorination outcomes (e.g., meta vs. para substitution) arise from divergent reaction conditions. Resolution strategies include:
- Kinetic vs. Thermodynamic Control : Low-temperature reactions favor kinetic (meta) products, while prolonged heating shifts to thermodynamic (para) dominance .
- Isotopic Labeling : Use ¹⁸F-labeled precursors to trace substitution pathways via PET imaging .
Methodological Resources
Q. What tools are recommended for reaction simulation and data management?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
